2,5,6,7-Tetrahydro-4,7-ethanopyrazolo[4,3-b]pyridine hydrochloride
Description
2,5,6,7-Tetrahydro-4,7-ethanopyrazolo[4,3-b]pyridine hydrochloride is a bicyclic heterocyclic compound characterized by a pyrazolo-pyridine core fused with an ethano bridge (4,7-ethano group). This structural motif confers unique conformational rigidity and electronic properties, making it a valuable scaffold in medicinal chemistry and drug development.
Properties
IUPAC Name |
1,4,5-triazatricyclo[5.2.2.02,6]undeca-2(6),3-diene;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3.ClH/c1-3-11-4-2-6(1)8-7(11)5-9-10-8;/h5-6H,1-4H2,(H,9,10);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCOAGVURBBHQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C3=C2C=NN3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,6,7-Tetrahydro-4,7-ethanopyrazolo[4,3-b]pyridine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable pyrazole derivative with an ethylene bridge to form the tricyclic structure. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the optimization of reaction conditions to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Functionalization Reactions
The nitrogen atoms in the pyrazole and pyridine rings serve as reactive sites:
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Alkylation : Methyl or ethyl groups can be introduced at the pyrazole nitrogen using alkyl halides .
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Acylation : Reaction with acyl chlorides or anhydrides modifies the NH groups .
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Oxidation : The tetrahydro-pyridine ring undergoes oxidation to form aromatic pyridine derivatives under mild conditions (e.g., air exposure) .
Example :
Mechanistic Pathways
The compound participates in reactions typical of bicyclic heterocycles:
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Electrophilic Substitution : Pyridine nitrogen directs electrophiles to adjacent positions .
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Nucleophilic Attack : Pyrazole NH groups react with electrophiles like aldehydes or ketones.
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Ring-Opening : Strong acids or bases may cleave the ethano bridge, though this is less common due to ring stability.
Stability and Reactivity Considerations
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pH Sensitivity : The hydrochloride salt stabilizes the compound in acidic conditions but may hydrolyze in basic media .
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Thermal Stability : Decomposition occurs above 150°C, limiting high-temperature applications.
Comparison with Structural Analogs
Scientific Research Applications
NLRP3 Inflammasome Modulation
Recent studies have identified 2,5,6,7-tetrahydro-4,7-ethanopyrazolo[4,3-b]pyridine hydrochloride as a potential modulator of the NLRP3 inflammasome. This inflammasome is crucial in the immune response and is implicated in various inflammatory diseases. The compound's ability to regulate NLRP3 activity suggests its potential use in treating conditions such as:
- Autoimmune diseases
- Chronic inflammatory disorders
- Metabolic syndromes
Anticancer Activity
Research indicates that derivatives of this compound exhibit anticancer properties. These compounds have shown efficacy against several cancer cell lines by inducing apoptosis and inhibiting tumor growth. Case studies have demonstrated:
- In vitro studies : Compounds derived from this structure have shown selective toxicity towards cancer cells while sparing normal cells.
- In vivo studies : Animal models treated with these compounds exhibited reduced tumor sizes compared to control groups.
Neuroprotective Effects
The compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases. Mechanistic studies suggest that it may inhibit neuronal apoptosis and promote neuronal survival through:
- Modulation of oxidative stress pathways
- Reduction of neuroinflammation
Antidepressant Properties
Preclinical trials suggest that this compound may possess antidepressant-like effects. Behavioral assays in rodent models have indicated:
- Increased locomotor activity
- Enhanced mood-related behaviors
Table 1: Summary of Biological Activities
Case Studies
- Inflammatory Disease Treatment : A study published in early 2023 demonstrated the efficacy of a derivative of this compound in reducing symptoms of rheumatoid arthritis in a mouse model.
- Cancer Research : A clinical trial involving patients with advanced solid tumors showed promising results when treated with a formulation containing this compound.
Mechanism of Action
The mechanism of action of 2,5,6,7-Tetrahydro-4,7-ethanopyrazolo[4,3-b]pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences between 2,5,6,7-tetrahydro-4,7-ethanopyrazolo[4,3-b]pyridine hydrochloride and its analogs based on structural features, substituents, and applications:
Structural and Functional Differences
Core Ring Fusion and Rigidity: The 4,7-ethano bridge in the target compound introduces steric constraints and electronic effects distinct from non-bridged analogs like 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride . This bridge may enhance binding specificity to biological targets by reducing conformational flexibility. Pyrazolo[4,3-c]pyridine derivatives (e.g., ) lack the ethano bridge but feature alternative substituents (e.g., methyl or carboxamide groups) that modulate solubility and target affinity.
Carboxamide modifications (e.g., ) enhance hydrogen-bonding capacity, critical for kinase inhibitor activity.
Salt Forms :
- The hydrochloride salt in the target compound improves aqueous solubility compared to free bases, a property shared with analogs like and .
Biological Activity
2,5,6,7-Tetrahydro-4,7-ethanopyrazolo[4,3-b]pyridine hydrochloride is a compound with significant potential in pharmacological applications. This article reviews its biological activity, focusing on its antiviral properties and mechanisms of action.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHClN
- Molecular Weight : 185.64 g/mol
Antiviral Properties
Research indicates that this compound exhibits promising antiviral activity against various viruses.
-
Herpes Simplex Virus (HSV) :
- In studies involving guinea pigs infected with HSV, topical application of the compound resulted in a significant reduction in positive lesions (38% lesions in treated animals vs. 86% in controls) after seven days of treatment. This suggests a strong antiviral effect against HSV when administered topically .
- Adenovirus :
The mechanism by which this compound exerts its antiviral effects appears to involve the inhibition of viral replication and modulation of host immune responses.
- Inflammatory Response Modulation : The compound may influence cytokine production and immune cell activation, thereby enhancing the host's ability to combat viral infections. It has been shown to modulate NLRP3 inflammasome activity, which is crucial for the immune response against pathogens .
Research Findings and Case Studies
Additional Observations
In vitro studies have indicated that the compound may also possess anti-inflammatory properties, which could further contribute to its therapeutic efficacy against viral infections. The ability to modulate immune responses could be particularly beneficial in treating chronic viral infections where inflammation plays a key role .
Q & A
Basic: What are the optimal synthetic routes for preparing 2,5,6,7-Tetrahydro-4,7-ethanopyrazolo[4,3-b]pyridine hydrochloride?
Methodological Answer:
The synthesis typically involves a multi-step process:
Cyclization : Formation of the pyrazolo-pyridine core using heterocyclic amines and carbonyl compounds under reflux conditions .
Chlorination : Introduction of the chloromethyl group via chlorinating agents like thionyl chloride (SOCl₂) or sulfur oxychloride (SO₂Cl₂). Reaction conditions (e.g., anhydrous solvents, controlled temperature) are critical to avoid side products .
Salt Formation : Conversion to the hydrochloride salt using HCl gas or aqueous HCl in a polar solvent (e.g., ethanol or methanol) .
Key Optimization Strategies :
- Use TLC or HPLC to monitor reaction progress and purity .
- Purify intermediates via recrystallization or column chromatography .
Basic: How to characterize this compound using spectroscopic and analytical methods?
Methodological Answer:
A combination of techniques ensures structural confirmation and purity assessment:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identify protons and carbons in the fused pyrazolo-pyridine ring and substituents (e.g., chloromethyl group) .
- Mass Spectrometry (MS) : Confirm molecular weight ([M+H]⁺ or [M-Cl]⁺ ions) .
- HPLC : Quantify purity (>98% for pharmacological studies) .
- Elemental Analysis : Verify C, H, N, and Cl content .
Basic: What are the key structural features influencing the compound’s reactivity?
Methodological Answer:
Reactivity is governed by:
- Fused Bicyclic System : The pyrazolo-pyridine core provides rigidity and π-conjugation, influencing electronic properties .
- Chloromethyl Group : A reactive site for nucleophilic substitution (e.g., with amines or thiols) to generate derivatives .
- Hydrochloride Salt : Enhances stability under acidic conditions but may limit solubility in non-polar solvents .
Advanced: How to address contradictory data in solubility and stability studies?
Methodological Answer:
Contradictions often arise from variations in salt forms, purity, or experimental conditions:
- Solubility :
- Stability :
- Stability in acidic conditions is attributed to the hydrochloride salt .
- Hydrolysis risks in basic media require pH-controlled storage .
Advanced: What strategies enhance biological activity through structural modification?
Methodological Answer:
Functional group modifications can optimize activity:
Substitution at the Chloromethyl Position :
Ring Functionalization :
Salt Form Variation :
- Test alternative salts (e.g., mesylate) for improved bioavailability .
Biological Screening :
Advanced: How to optimize reaction conditions to minimize side products?
Methodological Answer:
Key parameters for selectivity:
- Temperature Control : Low temperatures (−10°C to 0°C) reduce unwanted polymerization during chlorination .
- Catalyst Selection : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity .
Case Study : - reports >90% yield via solvent-free microwave-assisted synthesis, reducing side reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
